PS10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PS10 est un inhibiteur puissant et novateur de la pyruvate déshydrogénase kinase (PDK), qui agit de manière compétitive vis-à-vis de l'ATP. Il inhibe toutes les isoformes de la PDK avec des degrés de puissance variables, ce qui en fait un inhibiteur à large spectre. This compound a montré un potentiel significatif dans l'amélioration de la tolérance au glucose et la stimulation de l'oxydation des glucides myocardiques, en particulier dans les modèles d'obésité induite par le régime alimentaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de PS10 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir les propriétés inhibitrices souhaitées. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et les informations détaillées ne sont pas disponibles publiquement. elle implique généralement des techniques de synthèse organique telles que la substitution nucléophile, les réactions de condensation et la purification par chromatographie .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour obtenir des rendements plus élevés et la garantie de la pureté par des processus rigoureux de contrôle qualité. Cela comprendrait des réacteurs à grande échelle, des systèmes à flux continu et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : PS10 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement ses propriétés inhibitrices.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants sur la molécule de this compound, modifiant son activité et sa spécificité

Réactifs et conditions communs :

Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base ou d'un catalyseur acide

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de this compound oxydés, tandis que les réactions de substitution peuvent produire divers analogues de this compound substitués .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la pyruvate déshydrogénase kinase et ses effets sur les voies métaboliques.

Biologie : Investigue le rôle de la pyruvate déshydrogénase kinase dans le métabolisme cellulaire et sa régulation.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles métaboliques tels que le diabète et l'obésité en améliorant la tolérance au glucose et en stimulant l'oxydation des glucides.

Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant les voies métaboliques et dans la production de réactifs de recherche

5. Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le site de liaison de l'ATP de la pyruvate déshydrogénase kinase. Cette inhibition empêche la phosphorylation et l'inactivation du complexe pyruvate déshydrogénase, conduisant à une activité accrue du complexe. En conséquence, il y a une conversion accrue du pyruvate en acétyl-CoA, favorisant l'oxydation des glucides et améliorant la tolérance au glucose. Les cibles moléculaires comprennent toutes les isoformes de la pyruvate déshydrogénase kinase, avec des degrés d'affinité variables .

Composés similaires :

Dichloroacétate : Un autre inhibiteur de la pyruvate déshydrogénase kinase, mais avec un mécanisme d'action différent.

Dichloroacétate de sodium : Similaire au dichloroacétate, mais avec des propriétés pharmacocinétiques différentes.

Chlorhydrate de PDK4-IN-1 : Un inhibiteur sélectif de la pyruvate déshydrogénase kinase 4

Unicité de this compound : this compound est unique en raison de son inhibition à large spectre de toutes les isoformes de la pyruvate déshydrogénase kinase et de sa forte affinité pour la pyruvate déshydrogénase kinase 2. Cette activité à large spectre et cette haute spécificité en font un outil précieux pour étudier les voies métaboliques et développer des applications thérapeutiques potentielles .

Applications De Recherche Scientifique

PS10 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of pyruvate dehydrogenase kinase and its effects on metabolic pathways.

Biology: Investigates the role of pyruvate dehydrogenase kinase in cellular metabolism and its regulation.

Medicine: Potential therapeutic applications in treating metabolic disorders such as diabetes and obesity by improving glucose tolerance and stimulating carbohydrate oxidation.

Industry: May be used in the development of new drugs targeting metabolic pathways and in the production of research reagents

Mécanisme D'action

PS10 exerts its effects by competitively inhibiting the ATP-binding site of pyruvate dehydrogenase kinase. This inhibition prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex, leading to increased activity of the complex. As a result, there is enhanced conversion of pyruvate to acetyl-CoA, promoting carbohydrate oxidation and improving glucose tolerance. The molecular targets include all isoforms of pyruvate dehydrogenase kinase, with varying degrees of affinity .

Comparaison Avec Des Composés Similaires

Dichloroacetate: Another pyruvate dehydrogenase kinase inhibitor but with a different mechanism of action.

Sodium dichloroacetate: Similar to dichloroacetate but with different pharmacokinetic properties.

PDK4-IN-1 hydrochloride: A selective inhibitor of pyruvate dehydrogenase kinase 4

Uniqueness of PS10: this compound is unique due to its broad-spectrum inhibition of all pyruvate dehydrogenase kinase isoforms and its high affinity for pyruvate dehydrogenase kinase 2. This broad-spectrum activity and high specificity make it a valuable tool for studying metabolic pathways and developing potential therapeutic applications .

Propriétés

IUPAC Name |

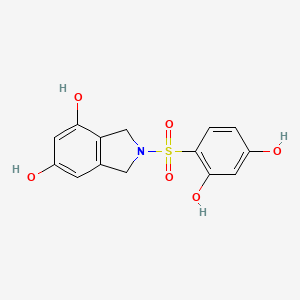

2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUZJWAAXPEMKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)

![6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2638051.png)

![2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline](/img/structure/B2638053.png)

![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2638057.png)

![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)

![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)